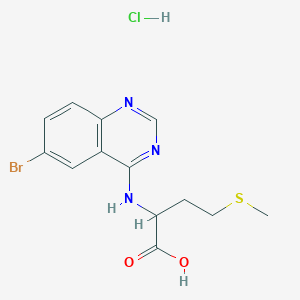
N-(6-bromo-4-quinazolinyl)methionine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromo-4-quinazolinyl)methionine hydrochloride, also known as BRQ, is a synthetic amino acid derivative that has been widely used in scientific research. It is a potent inhibitor of protein kinase C, which plays a critical role in various cellular processes such as proliferation, differentiation, and apoptosis.
作用機序
N-(6-bromo-4-quinazolinyl)methionine hydrochloride inhibits protein kinase C by binding to its regulatory domain, which prevents its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes. N-(6-bromo-4-quinazolinyl)methionine hydrochloride has been shown to be a selective inhibitor of protein kinase C, as it does not inhibit other kinases such as protein kinase A and protein kinase G.
Biochemical and Physiological Effects
N-(6-bromo-4-quinazolinyl)methionine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing mitochondrial dysfunction. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. N-(6-bromo-4-quinazolinyl)methionine hydrochloride has been shown to have cardiovascular effects by reducing blood pressure and improving endothelial function. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-(6-bromo-4-quinazolinyl)methionine hydrochloride in lab experiments is its selectivity for protein kinase C, which allows for specific investigation of its role in cellular processes. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. However, one limitation of using N-(6-bromo-4-quinazolinyl)methionine hydrochloride is its low solubility in water, which can make it difficult to work with in some experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring.
将来の方向性
There are several future directions for research on N-(6-bromo-4-quinazolinyl)methionine hydrochloride. One direction is to investigate its potential as an anti-cancer agent, either alone or in combination with other drugs. Another direction is to study its effects on other cellular processes, such as autophagy and DNA damage response. Additionally, the development of more potent and selective protein kinase C inhibitors based on the structure of N-(6-bromo-4-quinazolinyl)methionine hydrochloride could lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of N-(6-bromo-4-quinazolinyl)methionine hydrochloride involves the reaction of 6-bromo-4-quinazolinol with S-methyl-L-cysteine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of N-(6-bromo-4-quinazolinyl)methionine hydrochloride. The overall yield of the synthesis is approximately 50%.
科学的研究の応用
N-(6-bromo-4-quinazolinyl)methionine hydrochloride has been extensively used in scientific research as a tool to investigate the role of protein kinase C in various cellular processes. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the immune response. N-(6-bromo-4-quinazolinyl)methionine hydrochloride has also been used to study the effects of protein kinase C on neuronal function, cardiovascular function, and inflammation.
特性
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-4-methylsulfanylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S.ClH/c1-20-5-4-11(13(18)19)17-12-9-6-8(14)2-3-10(9)15-7-16-12;/h2-3,6-7,11H,4-5H2,1H3,(H,18,19)(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVBNOYTORBXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-quinazolin-4-ylamino)-4-methylsulfanyl-butyric acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

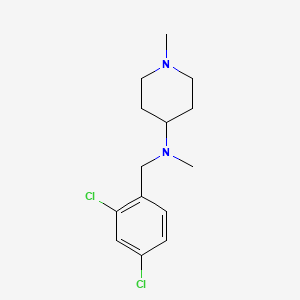
![N,N'-[2-(1,3-benzothiazol-2-ylthio)-1,4-phenylene]bis(4-methylbenzenesulfonamide)](/img/structure/B5220831.png)
![3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5220834.png)
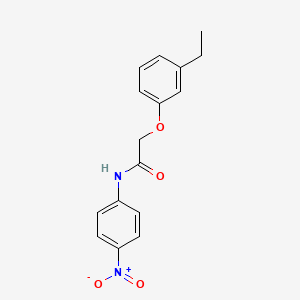
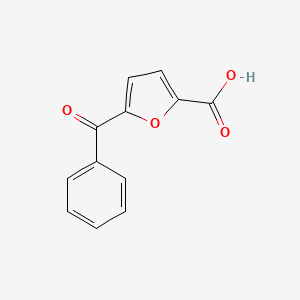
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5220864.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5220865.png)
![8-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5220873.png)
![6-nitro-2-{4-[6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5220880.png)
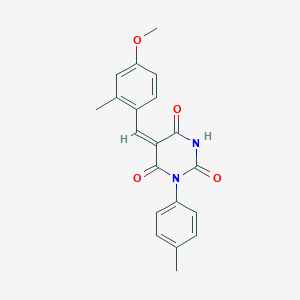
![1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5220890.png)
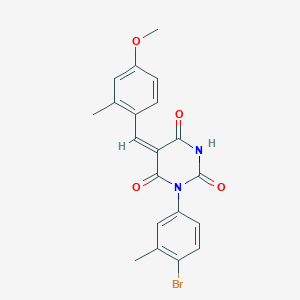
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5220896.png)
![3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5220904.png)